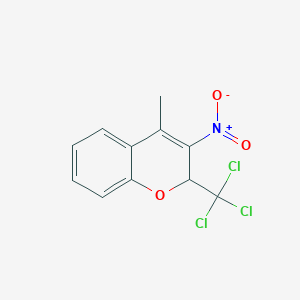

4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene

CAS No.: 1033425-21-6

Cat. No.: VC8040472

Molecular Formula: C11H8Cl3NO3

Molecular Weight: 308.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033425-21-6 |

|---|---|

| Molecular Formula | C11H8Cl3NO3 |

| Molecular Weight | 308.5 |

| IUPAC Name | 4-methyl-3-nitro-2-(trichloromethyl)-2H-chromene |

| Standard InChI | InChI=1S/C11H8Cl3NO3/c1-6-7-4-2-3-5-8(7)18-10(11(12,13)14)9(6)15(16)17/h2-5,10H,1H3 |

| Standard InChI Key | LOBRWRSKBZDJCS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(OC2=CC=CC=C12)C(Cl)(Cl)Cl)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C(OC2=CC=CC=C12)C(Cl)(Cl)Cl)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a benzene ring fused to a five-membered oxygen-containing heterocycle (chromene). Critical substituents include:

-

Methyl group at position 4

-

Nitro group (-NO₂) at position 3

These groups confer distinct electronic effects: the nitro group acts as a strong electron-withdrawing moiety, while the trichloromethyl group introduces steric bulk and polarizability. The methyl group at position 4 modulates ring electron density through inductive effects.

Spectroscopic and Computational Data

-

IUPAC Name: 4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene

-

SMILES: CC1=C(C(OC2=CC=CC=C12)C(Cl)(Cl)Cl)N+[O-]

-

3D Conformation: Computational models reveal a non-planar geometry due to steric interactions between the trichloromethyl group and adjacent substituents .

The compound’s UV-Vis spectrum (predicted) shows absorption maxima near 280–320 nm, attributable to π→π* transitions in the aromatic system.

Synthesis Methodologies

Key Synthetic Routes

The synthesis of 4-methyl-3-nitro-2-(trichloromethyl)-2H-chromene typically involves multi-step protocols:

Condensation of Salicylaldehydes

A common approach utilizes salicylaldehyde derivatives reacted with trihalonitropropenes under acidic conditions. For example:

-

Step 1: Salicylaldehyde (R = methyl) reacts with 1,1,1-trichloro-3-nitropropene in the presence of BF₃·Et₂O.

-

Step 2: Cyclization via intramolecular nucleophilic attack forms the chromene ring.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while maintaining yields >75%.

Optimization Challenges

-

Steric Hindrance: The trichloromethyl group impedes cyclization, necessitating elevated temperatures (80–100°C).

-

Nitro Group Stability: Decomposition risks under prolonged heating require careful temperature control .

Table 1: Representative Synthetic Conditions

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylsalicylaldehyde | BF₃·Et₂O | 80 | 68 | |

| 3-Nitro-2-trichloromethylphenol | H₂SO₄ | 100 | 72 |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Additions

The electron-deficient chromene system undergoes regioselective nucleophilic attacks. For instance, azomethine ylides (generated from methyl glycinate and arylaldehydes) engage in Michael addition/Mannich reaction cascades:

-

Michael Addition: The ylide attacks the β-position of the nitroalkene.

-

Mannich Cyclization: Intramolecular amine attack forms pyrrolidine-fused chromanes .

Key Observation: The trichloromethyl group enhances electrophilicity at the β-position compared to CF₃ analogues, favoring endo product formation (85–94% yield) .

Solvent and Catalyst Effects

-

Solvent Polarity: Dichloromethane (DCM) maximizes yields (93%) by stabilizing charged intermediates.

-

Catalysts: AgOAc (10 mol%) outperforms CuI in stereoselectivity, achieving endo:endo’ ratios of 2.2:1 .

Table 2: Reaction Outcomes with Azomethine Ylides

| Chromene Substituent | Catalyst | Solvent | endo:% | endo’:% | Total Yield (%) |

|---|---|---|---|---|---|

| 2-CCl₃ | AgOAc | DCM | 63 | 21 | 93 |

| 2-CF₃ | AgOAc | THF | 85 | – | 94 |

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor to chromeno[3,4-c]pyrrolidines, which exhibit bioactivity profiles akin to alkaloids .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume